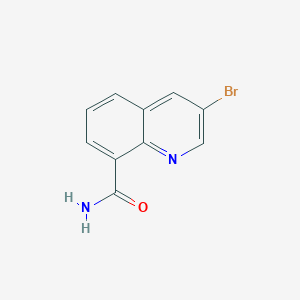

3-Bromoquinoline-8-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrN2O |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

3-bromoquinoline-8-carboxamide |

InChI |

InChI=1S/C10H7BrN2O/c11-7-4-6-2-1-3-8(10(12)14)9(6)13-5-7/h1-5H,(H2,12,14) |

InChI Key |

PEJYIMPKMBACHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(=O)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromoquinoline 8 Carboxamide

Conventional Synthetic Routes to 3-Bromoquinoline-8-carboxamide and its Precursors

Conventional methods rely on building the molecule sequentially, often starting from commercially available materials. These routes can be lengthy and may present challenges in achieving high yields and purity.

The construction of the this compound scaffold generally involves the formation of the quinoline (B57606) ring system, followed by or preceded by the introduction of the bromine atom at the 3-position and the carboxamide group at the 8-position.

A common strategy begins with appropriately substituted anilines. For instance, a synthetic pathway can be envisioned starting from a precursor like 2-bromaniline, which undergoes a cyclization reaction to form an 8-bromoquinoline (B100496) derivative. google.com Subsequent functional group manipulations would be required to install the carboxamide at the 8-position.

An alternative approach involves forming the quinoline ring first. For example, the synthesis of quinoline moieties can be achieved by reacting anilines with compounds like diethyl ethoxymethylenemalonate. This mixture is heated and then added to boiling Dowtherm A to accomplish cyclization, yielding a quinolone. acs.org This quinolone can then be hydrolyzed, and a subsequent one-pot reaction with a chlorinating agent like thionyl chloride followed by treatment with an ammonium (B1175870) solution can furnish the desired carboxamide. acs.org However, the introduction of a bromine atom at the 3-position of a pre-formed quinoline-8-carboxamide (B1604842) can be challenging. acs.org

A more novel, regioselective synthesis for 3-bromoquinoline (B21735) derivatives involves a formal [4+2]-cycloaddition between an N-aryliminium ion, generated from an arylmethyl azide, and a 1-bromoalkyne. acs.org This method provides a direct route to the 3-bromoquinoline core, which would then need to be functionalized at the 8-position to yield the final product.

The optimization of reaction conditions is critical for improving the efficiency of these multi-step syntheses. A significant challenge lies in the halogenation step. For example, attempts to iodinate the related quinoline-8-carboxamide at the 3-position using N-iodosuccinimide (NIS) in boiling acetic acid resulted in only a 26% conversion. acs.org Stronger acid combinations failed entirely, highlighting the difficulty of electrophilic substitution on this scaffold once the carboxamide group is present. acs.org

To improve purity and subsequent reaction yields, purification of intermediates is crucial. A method for producing high-purity 3-bromoquinoline involves the recrystallization of its hydrobromide salt from a mixed solvent system of water and an alcohol, such as methanol. google.com This step effectively removes by-products from the bromination reaction, allowing for high-purity 3-bromoquinoline to be obtained via simple distillation. google.com

Transition Metal-Catalyzed Synthetic Approaches to this compound

Transition metal catalysis, particularly with palladium, has become an indispensable tool for constructing complex molecules like this compound, offering efficient and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are highly effective for introducing substituents onto the quinoline core. A key strategy for generating a variety of 3-substituted quinoline-8-carboxamides uses 3-Iodoquinoline-8-carboxamide as a central intermediate. acs.orgacs.orgnih.gov This approach allows for the introduction of chemical diversity in the final step of the synthesis. acs.orgnih.gov

Specific examples of these couplings include:

Stille Coupling: The methyl group can be introduced by reacting 3-Iodoquinoline-8-carboxamide with tetramethyltin, catalyzed by Pd(PPh₃)₄ in hot N-methylpyrrolidin-2-one (NMP), affording the 3-methyl product in a 40% yield. acs.org

Sonogashira Coupling: A two-carbon unit can be attached via Sonogashira coupling with trimethylsilylethyne, using a (Ph₃P)₂PdCl₂/CuI catalyst system in a diisopropylamine (B44863) and THF mixture. This reaction yields the protected alkyne product in 62% yield. acs.org

While these examples produce other substituted derivatives, the methodology establishes a robust framework for C-C bond formation at the 3-position, which is directly applicable to the synthesis of related structures.

Table 1: Palladium-Catalyzed Couplings of 3-Iodoquinoline-8-carboxamide Data sourced from research on related 3-substituted quinoline-8-carboxamides. acs.org

| Coupling Reaction | Reagent | Catalyst System | Solvent | Yield |

| Stille | Tetramethyltin | Pd(PPh₃)₄ | NMP | 40% |

| Sonogashira | Trimethylsilylethyne | (Ph₃P)₂PdCl₂/CuI | Diisopropylamine/THF | 62% |

Beyond standard palladium catalysts, other metallic and organometallic systems have been explored for the synthesis and modification of bromoquinoline derivatives.

Rhenium Catalysts: Rhenium sulfide (B99878) composites (Re₂S₇/C) have been used for the selective hydrogenation of bromoquinolines. digitellinc.com This system is notable because it can hydrogenate the heterocyclic ring to produce bromo-1,2,3,4-tetrahydroquinolines without causing cleavage of the carbon-bromine bond. digitellinc.com

Palladium-NHC Catalysts: An efficient catalyst system for Mizoroki-Heck reactions involving 3-bromoquinoline can be generated in situ from Na₂PdCl₄ and PEG-functionalized imidazolium (B1220033) salts (N-heterocyclic carbene precursors) in water. beilstein-journals.org This system successfully coupled 3-bromoquinoline with styrene (B11656) to produce the corresponding product in 86% yield. beilstein-journals.org

Palladium Pincer Complexes: Dinuclear palladium pincer complexes have been utilized as catalysts for the decarboxylative direct C-H heteroarylation of various arenes using 3-bromoquinoline as the heteroaryl halide source. researchgate.net

Table 2: Mizoroki-Heck Reaction of 3-Bromoquinoline with Styrene Data sourced from research on aqueous Mizoroki-Heck reactions. beilstein-journals.org

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Yield |

| 3-Bromoquinoline | Styrene | Na₂PdCl₄ / L1¹ | Na₂CO₃ | Water | 86% |

| ¹L1 refers to a specific PEG-functionalized imidazolium salt precursor. |

Novel and Green Synthesis Strategies for this compound and Related Structures

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient synthetic methods. These strategies aim to reduce waste, avoid harsh reagents, and minimize energy consumption.

Several green approaches applicable to the synthesis of the quinoline core include:

Microwave-Assisted Synthesis: Microwave irradiation has been established as a tool for accelerating organic reactions, often in solvent-free conditions. It has been successfully used to synthesize quinoline derivatives from β-bromovinyl aldehydes and arylamines in high yields without a catalyst, offering an environmentally benign alternative. rsc.org

Photocatalysis: A method utilizing nanostructured TiO₂ as a photocatalyst under microwave irradiation and solvent-free conditions has been reported for the synthesis of various carbonitrile quinoline derivatives. rsc.org

Aqueous Synthesis: The use of water as a reaction solvent is a key tenet of green chemistry. As mentioned previously, an efficient Pd-NHC catalyst system has been developed for Mizoroki-Heck reactions of aryl bromides, including 3-bromoquinoline, in water, achieving good to excellent yields. beilstein-journals.org

Novel Cycloadditions: The regioselective synthesis of 3-bromoquinoline derivatives through a formal [4+2]-cycloaddition of N-aryliminium ions with 1-bromoalkynes represents a novel and atom-economical approach to constructing the core structure. acs.org

These novel and green strategies, while not all directly demonstrated for this compound itself, provide a clear roadmap for future synthetic optimizations toward more sustainable production methods.

Formal Cycloaddition Reactions for Bromoquinoline Core Formation

A notable strategy for the regioselective synthesis of the 3-bromoquinoline core involves a formal [4+2] cycloaddition reaction. acs.orgacs.org This method utilizes an N-aryliminium ion, generated in situ from arylmethyl azides under acidic conditions, which then reacts with a 1-bromoalkyne. acs.orgacs.org The reaction is believed to proceed through a stepwise process rather than a concerted cycloaddition. acs.org

The process begins with the acid-promoted rearrangement of an arylmethyl azide, which forms the reactive N-aryliminium ion intermediate. acs.org This intermediate is then trapped by the 1-bromoalkyne, which serves as a two-atom component in the formal cycloaddition. acs.orgacs.org The subsequent reaction pathway leads to a stable 2-halovinyl cation intermediate, which undergoes intramolecular cyclization to achieve the regioselective annulation, ultimately forming the 3-bromoquinoline product. acs.org This methodology is versatile and can be applied to the synthesis of other quinoline derivatives by selecting appropriate alkyne substrates. acs.org

Table 1: Key Features of Formal [4+2] Cycloaddition for 3-Bromoquinoline Synthesis

| Feature | Description | Source(s) |

| Reactants | Arylmethyl azides and 1-bromoalkynes | acs.orgacs.org |

| Key Intermediate | N-aryliminium ion | acs.orgacs.org |

| Reaction Type | Formal [4+2] cycloaddition (stepwise) | acs.org |

| Outcome | Regioselective formation of 3-bromoquinoline derivatives | acs.org |

| Promoter | Acidic conditions (e.g., TfOH) | acs.org |

Sustainable Methodologies in Quinoline Synthesis Research

Traditional methods for synthesizing the quinoline scaffold, such as the Skraup, Friedländer, and Combes syntheses, often rely on harsh conditions, environmentally harmful reagents, and generate significant waste. rsc.orgrsc.org This has spurred research into more sustainable and "green" alternatives. ijpsjournal.comresearchgate.net

One prominent sustainable approach is the electrochemically assisted Friedländer reaction. rsc.orgrsc.org This method uses electric current to drive the synthesis of quinolines from readily available nitro compounds, operating under mild conditions without the need for costly and toxic chemical reagents. rsc.orgrsc.org It offers high conversion rates and excellent atom economy. rsc.org The use of electricity as a "reagent" represents a safer and more sustainable alternative in organic synthesis. rsc.org

Other green chemistry strategies focus on minimizing waste, reducing energy consumption, and using environmentally benign solvents and catalysts. ijpsjournal.comresearchgate.net Examples include:

Microwave-assisted and ultrasound-assisted synthesis: These energy-efficient techniques can accelerate reactions. ijpsjournal.com

Use of green catalysts: Environmentally friendly catalysts such as formic acid, p-toluenesulfonic acid (p-TSA), and various metal salts (e.g., cerium nitrate) have been employed effectively. ijpsjournal.comresearchgate.net

Eco-friendly solvents: The use of greener solvents like ethanol (B145695) and water is encouraged to reduce environmental impact. researchgate.net

Table 2: Comparison of Traditional vs. Sustainable Quinoline Synthesis

| Aspect | Traditional Methods (e.g., Skraup, Friedländer) | Sustainable Methods | Source(s) |

| Conditions | Often harsh (e.g., high temperatures) | Generally mild | rsc.orgrsc.org |

| Reagents | Often toxic and costly | Electricity, benign catalysts | rsc.orgrsc.org |

| Solvents | Often environmentally harmful | Greener solvents (e.g., water, ethanol) | rsc.orgijpsjournal.comresearchgate.net |

| Waste | Significant waste generation | Minimized waste, high atom economy | rsc.orgresearchgate.net |

| Efficiency | Can have long reaction times and difficult purification | High conversion rates, often simpler workup | rsc.orgrsc.org |

Isolation and Purification Techniques for Research-Scale Synthesis of this compound

The effective isolation and purification of this compound and its precursors are critical for obtaining materials of sufficient purity for research applications. A variety of standard laboratory techniques are employed, tailored to the specific properties of the compound and the impurities present.

Recrystallization is a common and effective method for purifying solid quinoline derivatives. nih.gov For the precursor 3-bromoquinoline, a specific high-purity method involves its initial formation as a hydrobromide salt. This salt is then selectively recrystallized from a mixed solvent system of water and an alcohol, such as methanol. google.com This process is effective at removing by-products from the bromination reaction. google.com Following recrystallization, the purified salt is treated with an alkali to liberate the free 3-bromoquinoline. google.com For other quinoline derivatives, recrystallization from solvent mixtures like ethyl acetate (B1210297)/dichloromethane has been successfully used. nih.gov

Column Chromatography is another indispensable tool for purification. Silica (B1680970) gel is a common stationary phase for the chromatographic separation of quinoline derivatives. google.comnih.gov The process involves dissolving the crude product in a minimal amount of solvent and applying it to the top of a silica gel column. A solvent system (eluent) is then passed through the column, and fractions are collected. The choice of eluent is crucial; for instance, a mixture of petroleum ether and ethyl acetate has been used for related bromo-compounds. chemicalbook.com In some cases, a simple filtration through a short pad of silica gel can be sufficient to remove major impurities. nih.gov

Extraction and Distillation: Following a reaction, an initial workup often involves liquid-liquid extraction. For example, after neutralizing the 3-bromoquinoline hydrobromide, the free base can be extracted into an organic solvent like toluene. google.com The organic layers are then combined, dried over an agent like anhydrous sodium sulfate, and the solvent is removed. chemicalbook.com For the volatile precursor 3-bromoquinoline, simple distillation or vacuum distillation can be employed as a final purification step to yield a high-purity product. google.com

Chemical Reactivity and Transformation Studies of 3 Bromoquinoline 8 Carboxamide

Reactivity at the Bromine Center of 3-Bromoquinoline-8-carboxamide

The bromine atom attached to the electron-deficient quinoline (B57606) ring is a key site for various synthetic modifications, particularly through transition metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and radical transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C3 position of this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net The Suzuki-Miyaura coupling is widely used in the synthesis of biaryl compounds. nih.gov For quinoline derivatives, this reaction has been successfully employed to introduce aryl and heteroaryl substituents. For instance, the coupling of quinoline halides with arylboronic acids has been shown to proceed efficiently. nih.govresearchgate.net While specific examples for this compound are not extensively detailed, the reactivity is expected to be analogous to other bromoquinolines. A one-pot process involving the borylation of quinoline-8-yl halides followed by a subsequent Suzuki-Miyaura coupling has been developed for the synthesis of 8-arylquinolines, demonstrating the feasibility of such transformations on the quinoline-8-substituted scaffold. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Bromoquinoline Scaffolds Note: This data is based on reactions with related bromoquinoline derivatives and is intended to be illustrative of the potential reactivity of this compound.

| Bromoquinoline Derivative | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 81 |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75 |

| 5-Bromo-8-methoxyquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 78 |

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.net This reaction is a reliable method for the synthesis of substituted alkynes. A modified, copper- and amine-free Sonogashira coupling strategy has been developed for the functionalization of various positions on the quinoline motif. researchgate.net This suggests that this compound would be a suitable substrate for Sonogashira coupling to introduce alkynyl moieties at the C3 position. The reaction of 6,7-dibromoquinoline-5,8-dione with terminal alkynes via a palladium-catalyzed Sonogashira cross-coupling further supports the applicability of this reaction to bromoquinoline systems. blazingprojects.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net This reaction is a versatile method for the formation of carbon-carbon bonds. nih.gov While specific data on the Heck reaction of this compound is limited, studies on quinoline-derived nonaflates have demonstrated the feasibility of Heck reactions on the quinoline scaffold. researchgate.net The reactivity of the C-Br bond in this compound is expected to be suitable for this transformation.

The bromine atom at the C3 position of the quinoline ring can potentially undergo nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. pressbooks.publibretexts.org The electron-withdrawing nature of the quinoline ring system can facilitate such reactions. While direct nucleophilic displacement of the bromine in this compound is not extensively documented, related transformations on other heterocyclic systems provide insight. For example, the nucleophilic displacement of bromine in 3-bromoindoles has been achieved under phase transfer catalysis conditions. researchgate.net Furthermore, direct amination of nitroquinoline derivatives via nucleophilic displacement of an aromatic hydrogen has been reported, indicating the susceptibility of the quinoline ring to nucleophilic attack. nih.gov

Radical reactions offer an alternative pathway for the functionalization of the C-Br bond. While specific studies on radical-mediated transformations at the bromine position of this compound are scarce, the broader field of radical chemistry suggests potential applications. For instance, photo-induced carbamoyl radical cascade amidation/cyclization has been utilized for the synthesis of amide-functionalized isoquinoline derivatives, highlighting the compatibility of amide-containing heterocyclic systems in radical processes. rsc.org The C-Br bond can be homolytically cleaved under various conditions to generate an aryl radical, which can then participate in a variety of bond-forming reactions.

Reactivity of the Carboxamide Functionality in this compound

The carboxamide group at the C8 position provides another site for chemical modification, including functionalization of the amide nitrogen and transformations of the carbonyl group.

The nitrogen atom of the carboxamide group can be functionalized through reactions such as alkylation and acylation. These modifications can significantly alter the biological and physicochemical properties of the molecule. A general procedure for the preparation of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides involves the O-alkylation of a precursor, demonstrating that the quinoline scaffold can tolerate conditions necessary for such modifications. nih.gov While this example is not a direct N-alkylation of the primary carboxamide, it supports the feasibility of functionalizing substituents on the quinoline ring. A more direct analogy can be drawn from the synthesis of novel 8-substituted quinoline-2-carboxamides, where the amide nitrogen of a precursor was subjected to reactions with various alkyl and benzyl halides. nih.gov

Table 2: Examples of N-Functionalization Reactions on a Related Quinoline-2-carboxamide Scaffold Note: This data is based on reactions with 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide and is intended to be illustrative of the potential reactivity of the carboxamide nitrogen in this compound.

| Reagent | Base | Solvent | Product |

|---|---|---|---|

| Ethyl bromoacetate | K₂CO₃ | Acetone | 8-(2-Ethoxy-2-oxoethoxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide |

| Propargyl bromide | K₂CO₃ | Acetone | 8-(Prop-2-yn-1-yloxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide |

| Benzyl bromide | K₂CO₃ | Acetone | 8-(Benzyloxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide |

The carbonyl group of the carboxamide is generally less reactive than that of ketones or aldehydes. However, it can undergo certain transformations, most notably reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce amides to amines. Milder reducing agents may selectively reduce the carbonyl group to a methylene (CH₂) group under specific conditions, such as in the Wolff-Kishner or Clemmensen reductions, although these are more commonly applied to ketones and aldehydes. The specific application of these reduction methods to this compound has not been detailed in the reviewed literature.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Core of this compound

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, presents a complex landscape for aromatic substitution reactions. The reactivity of the quinoline core in this compound is significantly influenced by the electronic properties of both the pyridine nitrogen and the two substituents: the electron-withdrawing bromo group at the 3-position and the deactivating carboxamide group at the 8-position.

In general, electrophilic aromatic substitution on the quinoline ring system preferentially occurs on the more electron-rich benzene ring (carbocycle) rather than the electron-deficient pyridine ring (heterocycle). The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack. Consequently, electrophiles tend to react at positions 5 and 8 of the benzene ring. quimicaorganica.org

Conversely, nucleophilic aromatic substitution is more likely to occur on the electron-deficient pyridine ring, particularly at positions 2 and 4, which are activated by the nitrogen atom. The presence of electron-withdrawing groups can further facilitate nucleophilic attack.

Direct Functionalization of the Quinoline Ring System (e.g., C-H Activation)

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds like quinoline. mdpi.comnih.gov In the context of quinoline derivatives, transition metal-catalyzed C-H activation often relies on the directing effect of the nitrogen atom within the pyridine ring. This inherent directing capability typically favors functionalization at the C2 and C8 positions. mdpi.com

For this compound, the carboxamide group at the C8 position can also serve as a directing group in certain C-H activation reactions, potentially reinforcing functionalization at adjacent or sterically accessible positions. However, the electronic deactivation of the ring system by both the bromo and carboxamide substituents might necessitate harsher reaction conditions or more reactive catalytic systems.

While specific experimental data on the C-H activation of this compound is not extensively documented, predictions can be made based on established methodologies for quinoline functionalization. For instance, palladium-catalyzed C-H arylation, a well-established method, could potentially be applied. The regiochemical outcome would be dictated by the interplay of the directing effects of the nitrogen atom and the carboxamide group, as well as the steric hindrance imposed by the existing substituents.

Table 1: Potential C-H Functionalization Reactions on this compound

| Reaction Type | Catalyst/Reagent | Potential Site of Functionalization | Rationale |

| C-H Arylation | Pd(OAc)₂ / Ligand | C2, C4, or C5 | The nitrogen atom directs to C2, while the carboxamide could direct to C7. Steric factors may influence the final outcome. |

| C-H Alkenylation | [RhCp*Cl₂]₂ | C2 or C4 | Rhodium catalysts are known to functionalize positions ortho to the nitrogen in N-heterocycles. |

| C-H Borylation | [Ir(cod)Cl]₂ / Ligand | C5 or C6 | Iridium-catalyzed borylation often favors positions on the carbocyclic ring, influenced by steric and electronic factors. |

Regioselectivity and Site-Selectivity Control in Quinoline Core Modifications

Controlling the regioselectivity of substitutions on the this compound core is a nuanced challenge, governed by the combined electronic and steric influences of the substituents.

Electrophilic Aromatic Substitution:

In classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), the substitution pattern is primarily dictated by the directing effects of the existing groups on the stability of the intermediate carbocation (arenium ion). Both the bromo group at C3 and the carboxamide group at C8 are deactivating and meta-directing.

The bromo group at C3 deactivates the entire ring system towards electrophilic attack through its electron-withdrawing inductive effect, which outweighs its weak electron-donating resonance effect. It will direct incoming electrophiles primarily to the C5 and C7 positions (meta to itself) and to a lesser extent, the C1 position (also meta).

The carboxamide group at C8 is also a deactivating, meta-directing group due to its electron-withdrawing nature. It will direct incoming electrophiles to the C5 and C7 positions.

Therefore, the positions most susceptible to electrophilic attack on the this compound core are C5 and C7, as they are meta to both deactivating groups. The relative reactivity of these positions would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is favored on the electron-deficient pyridine portion. The presence of the electron-withdrawing bromo group at C3 could potentially activate the ring for nucleophilic attack, although a halogen at this position is not as activating as a nitro group. A strong nucleophile could potentially displace the bromide at the C3 position. The feasibility of such a reaction would depend on the reaction conditions and the nature of the nucleophile.

Table 2: Predicted Regioselectivity of Aromatic Substitution on this compound

| Reaction Type | Position | Directing Influence | Predicted Outcome |

| Electrophilic Substitution | C5 | Meta to both -Br and -CONH₂ | Major product |

| C7 | Meta to both -Br and -CONH₂ | Major product | |

| Other positions | Ortho/para to deactivating groups | Minor or no product | |

| Nucleophilic Substitution | C3 | Activation by pyridine N and -Br | Potential for substitution of -Br by strong nucleophiles |

Advanced Derivatization Strategies Utilizing 3 Bromoquinoline 8 Carboxamide

Design and Synthesis of Complex Polycyclic Systems from 3-Bromoquinoline-8-carboxamide Precursors

The construction of intricate polycyclic frameworks from this compound precursors is a significant area of synthetic chemistry. These complex structures are often pursued for their potential applications in materials science and medicinal chemistry.

One notable approach involves palladium-catalyzed intramolecular C-H activation and C-N bond formation. For instance, isocryptolepine, a potent antimalarial agent, was synthesized in three steps starting from 3-bromoquinoline (B21735) and 2-aminophenylboronic acid hydrochloride. researchgate.net The key steps were a Suzuki-Miyaura cross-coupling reaction followed by a palladium-initiated intramolecular cyclization. researchgate.net This methodology highlights the utility of the bromo- and amino-functionalized quinoline (B57606) system in accessing complex heterocyclic systems.

Another strategy for creating polycyclic systems is through annulation reactions. For example, pyrrolo[3,4-b]quinoline-1,3-diones can be synthesized from 3-bromo-2-iodoquinoline (B1524039) via a one-pot palladium-catalyzed double aminocarbonylation. researchgate.net This process involves the sequential incorporation of carbon monoxide and an amine, leading to the formation of a new five-membered ring fused to the quinoline core. researchgate.net The reaction conditions, including the choice of ligand and base, are critical for achieving high yields of the desired tricyclic imides. researchgate.net

The table below summarizes key reactions for the synthesis of polycyclic systems from quinoline precursors.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 3-Bromoquinoline and 2-aminophenylboronic acid hydrochloride | PdCl2(dppf), K2CO3, EtOH/H2O, 60°C | Isocryptolepine precursor | 84 |

| 3-Bromo-2-iodoquinoline and L-alanine methyl ester hydrochloride | Pd(OAc)2, Xantphos, Et3N, CO (1 atm), DMF, 50°C | N-substituted pyrrolo[3,4-b]quinoline-1,3-dione | Good to excellent |

Preparation of Functionalized Quinoline Derivatives for Research Purposes

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of functionalized quinoline derivatives. These derivatives are instrumental in various research fields, including the development of new bioactive compounds and molecular probes.

Strategic Incorporation of Diverse Chemical Moieties

The bromine atom at the 3-position and the carboxamide group at the 8-position of the quinoline ring provide two distinct handles for chemical modification. This allows for the strategic and regioselective introduction of a variety of chemical groups, leading to a diverse range of functionalized molecules.

Palladium-catalyzed cross-coupling reactions are a powerful tool for modifying the 3-position. Reactions such as the Suzuki-Miyaura, Sonogashira, and Stille couplings enable the introduction of aryl, alkynyl, and stannyl (B1234572) groups, respectively. acs.org For example, 3-substituted quinoline-8-carboxamides have been synthesized via Pd-catalyzed couplings with 3-iodoquinoline-8-carboxamide. acs.org

The carboxamide group at the 8-position can also be modified. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into esters, amides, or other functional groups. scispace.com This allows for the introduction of a wide range of substituents at this position, further increasing the structural diversity of the resulting quinoline derivatives.

Development of Chemical Libraries and Analogues based on the this compound Framework

The ability to easily and selectively functionalize the this compound core makes it an ideal scaffold for the development of chemical libraries. These libraries, containing a large number of structurally related compounds, are invaluable for high-throughput screening and structure-activity relationship (SAR) studies.

A modular approach is often employed for the synthesis of these libraries. For example, a common intermediate, such as 3-bromoquinoline-8-carboxylic acid, can be prepared on a large scale. This intermediate can then be reacted with a diverse set of building blocks to generate a library of analogues. For instance, the carboxylic acid can be coupled with a variety of amines to produce a library of amides, or the bromine atom can be subjected to various cross-coupling reactions with different boronic acids to generate a library of 3-arylquinolines. acs.org

The development of these libraries has been instrumental in the discovery of new bioactive compounds. For example, a library of 4-aminoquinoline-3-carboxamide derivatives was synthesized and screened for their ability to inhibit Bruton's tyrosine kinase (BTK), a key target in the treatment of rheumatoid arthritis. acs.org This led to the identification of several potent and selective BTK inhibitors. acs.org

The following table showcases examples of functionalized quinoline derivatives synthesized for research purposes.

| Quinoline Scaffold | Modification Strategy | Resulting Derivative |

| 3-Iodoquinoline-8-carboxamide | Pd-catalyzed Suzuki coupling | 3-Arylquinoline-8-carboxamide |

| 3-Bromoquinoline | Heck reaction with an amino acid-derived vinyl unit | Higher homologues of (3-quinolyl)-alanine |

| 4,7-Dichloroquinoline | Regioselective metalation and reaction with trans-cinnamaldehyde | 3-Substituted chalcone (B49325) derivative |

Stereoselective and Diastereoselective Syntheses Involving this compound

The development of stereoselective and diastereoselective methods for the synthesis of chiral quinoline derivatives is of great importance, as the stereochemistry of a molecule can have a profound impact on its biological activity. The this compound framework can be used as a starting material for the synthesis of enantiomerically pure or enriched compounds.

One approach to achieve stereoselectivity is to use a chiral catalyst. For example, asymmetric Povarov reactions, which involve the [4+2] cycloaddition of an imine with an alkene, can be used to synthesize chiral tetrahydroquinolines. nih.gov The use of a chiral Brønsted acid as a catalyst can induce high levels of enantioselectivity in this reaction. nih.gov

Another strategy is to use a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. After the reaction is complete, the auxiliary can be removed. For example, a diastereoselective aza-Michael reaction was used to install the C-10 stereogenic center in the synthesis of (-)-martinellic acid. nih.gov

Furthermore, stereoselective synthesis can be achieved through the use of chiral starting materials. For instance, a protocol based on the palladium-catalyzed Heck reaction of an amino acid-derived vinyl unit with 3-bromoquinoline has been developed to access higher homologues of (3-quinolyl)-alanine in good yield and optical purity. researchgate.net

The following table provides examples of stereoselective syntheses involving quinoline derivatives.

| Reaction Type | Chiral Source | Product | Stereoselectivity |

| Asymmetric Povarov reaction | Chiral Brønsted-acid | Tetrahydroquinolines | High ee |

| Aza-Michael reaction | Chiral lithium amide | Pyrroloquinoline | Single diastereomer |

| Heck reaction | Amino acid-derived vinyl unit | (3-Quinolyl)-alanine homologues | Good optical purity |

Computational and Theoretical Investigations of 3 Bromoquinoline 8 Carboxamide

Quantum Chemical Calculations on 3-Bromoquinoline-8-carboxamide and its Derivatives

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like this compound, these calculations, typically employing Density Functional Theory (DFT), provide deep insights into its intrinsic properties.

The electronic structure dictates the chemical reactivity and physical properties of a molecule. DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), are employed to determine the optimized molecular geometry and the distribution of electrons.

Molecular Orbitals: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. For quinoline (B57606) derivatives, the HOMO is typically localized on the electron-rich regions of the quinoline ring system, while the LUMO is distributed across the π-conjugated system. The presence of the electron-withdrawing bromine atom and carboxamide group would be expected to lower the energies of both the HOMO and LUMO and influence their spatial distribution.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this compound, the map would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the oxygen atom of the carboxamide group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the amide protons, highlighting sites for nucleophilic interaction.

Illustrative Data Table: Calculated Electronic Properties

| Parameter | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.2 Debye | Measure of the molecule's overall polarity |

Theoretical models are powerful tools for predicting and interpreting spectroscopic data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts, when compared to experimental data, can confirm the molecular structure. For this compound, calculations would predict distinct signals for the protons and carbons on the quinoline core, influenced by the positions of the bromo and carboxamide substituents.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical frequency calculations can predict the wavenumbers and intensities of vibrational bands. For this compound, characteristic vibrations would include N-H stretching of the amide, C=O stretching of the carbonyl group, C-Br stretching, and various C-H and C=C/C=N stretching and bending modes of the quinoline ring. Comparing the computed spectrum with an experimental one helps in the assignment of vibrational modes.

Illustrative Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amide) | ~3400 | Stretching of the amide N-H bond |

| C=O Stretch (Amide) | ~1680 | Stretching of the carbonyl C=O bond |

| C=N/C=C Stretch (Ring) | 1600-1450 | Aromatic ring stretching vibrations |

| C-Br Stretch | ~650 | Stretching of the carbon-bromine bond |

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational Analysis: This involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, a key area of flexibility is the orientation of the carboxamide group relative to the quinoline ring. A potential energy surface scan, performed by systematically rotating the C8-C(O) bond and calculating the energy at each step, would reveal the lowest energy (most stable) conformer. This stable conformation is likely one where steric hindrance is minimized and favorable intramolecular interactions, such as a hydrogen bond between the amide N-H and the quinoline nitrogen, might occur.

Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic behavior of a molecule over time. By simulating the motion of atoms and bonds at a given temperature, MD can explore the conformational landscape, revealing how the molecule flexes, vibrates, and interacts with its environment (e.g., solvent molecules). For this compound, an MD simulation in a solvent like water or DMSO would show the stability of the preferred conformer and the dynamics of the carboxamide group's rotation.

Theoretical Studies on Reaction Mechanisms Involving this compound

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions.

To understand how this compound is synthesized or how it reacts, chemists can computationally model the reaction pathways. A critical part of this is locating the transition state (TS) —the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of bonds being broken and formed. For instance, in a nucleophilic aromatic substitution reaction where the bromine atom is replaced, TS analysis would reveal the geometry and charge distribution at the point of highest energy, helping to understand the reaction's feasibility and kinetics.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction. The height of the energy barrier from the reactant to the transition state (the activation energy) determines the reaction rate. Computational studies can compare different possible pathways for a given transformation, predicting which one is energetically more favorable and therefore more likely to occur in a laboratory setting. For reactions involving this compound, these profiles could explain regioselectivity or predict the effects of different catalysts or reaction conditions.

Role of 3 Bromoquinoline 8 Carboxamide As a Synthetic Intermediate in Advanced Chemical Research

Precursor in the Synthesis of Heterocyclic Scaffolds for Diverse Chemical Investigations

The utility of 3-Bromoquinoline-8-carboxamide as a precursor is primarily derived from the strategic placement of its functional groups, which can be selectively targeted to build more complex heterocyclic systems. The bromine atom at the C-3 position is a versatile handle for introducing molecular diversity, while the C-8 carboxamide can be used for further derivatization or to influence the electronic properties of the quinoline (B57606) ring system.

The 3-bromo substituent is particularly amenable to a wide range of modern cross-coupling reactions. nbinno.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes), allow for the formation of new carbon-carbon and carbon-heteroatom bonds at this specific position. nbinno.comresearchgate.net This capability enables the fusion or attachment of other rings, leading to the synthesis of novel polycyclic or highly substituted heterocyclic scaffolds. researchgate.net For instance, strategies used for the functionalization of other bromoquinolines, such as their use as precursors for novel aryl-substituted tetrahydroquinolines, can be applied. researchgate.net The reactivity of the 3-bromo position facilitates the systematic exploration of chemical space around the quinoline core. acs.org

Furthermore, the carboxamide group at the 8-position can undergo various chemical transformations, including hydrolysis, reduction, or dehydration, to introduce other functional groups. This dual functionality makes this compound a valuable intermediate for generating libraries of compounds for chemical and biological screening. The synthesis of quinoline-based thiones and related derivatives from bromo-substituted precursors highlights the broad synthetic potential of such intermediates. semanticscholar.org

| Reaction Type | Reagent/Catalyst System | Potential Product Scaffold | Reference Reaction Principle |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 3-Aryl-quinoline-8-carboxamides | nbinno.comresearchgate.net |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 3-(Amino)-quinoline-8-carboxamides | nbinno.com |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-quinoline-8-carboxamides | acs.org |

| Heck Coupling | Alkene, Pd catalyst, Base | 3-Alkenyl-quinoline-8-carboxamides | researchgate.net |

| Bromine-Magnesium Exchange | Lithium tributylmagnesate, then Electrophile | 3-Functionalized quinoline-8-carboxamides | sigmaaldrich.comchemicalbook.com |

Application in the Construction of Precursors for Advanced Organic Materials Research

The unique electronic and photophysical properties of the quinoline nucleus make it an attractive scaffold for the development of advanced organic materials. Bromoquinoline derivatives, in particular, serve as key building blocks in this field, with applications in areas such as organic electronics and photonics. nbinno.com The electron-deficient nature of the pyridine (B92270) ring fused to the electron-rich benzene (B151609) ring gives quinolines tunable electronic characteristics.

While specific applications of this compound in materials science are an emerging area of research, its structure is well-suited for creating precursors for such materials. The 3-bromo position allows for the introduction of chromophores or electronically active groups via cross-coupling reactions. This enables the synthesis of conjugated systems where the quinoline core can act as an electron-accepting or electron-transporting unit. The resulting complex molecules could be investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent sensors. The systematic modification of the quinoline scaffold is a proven strategy for fine-tuning the chemical and physical properties of macromolecules for materials applications. nbinno.com

Development of Chemical Probes and Tools for Mechanistic Studies

Chemical probes are small molecules designed to interact with specific biological targets or to report on a particular cellular environment, thereby enabling the study of biological processes. The development of effective probes requires a molecular scaffold that is both synthetically accessible and tunable. The quinoline core is an excellent platform for such tools, offering a rigid structure with predictable photophysical properties that can be modulated through chemical modification. morressier.com

This compound is an ideal starting point for the rational design of chemical probes. Its structure can be considered in three distinct domains: the quinoline core (the signaling unit), the 3-bromo position (a handle for attaching a binding element or modulating photophysics), and the 8-carboxamide group (a site for tuning solubility or linking to other moieties). morressier.com Palladium-catalyzed cross-coupling at the 3-position provides a reliable method to attach functionalities such as fluorophores, affinity tags, or reactive groups designed to covalently label a target. morressier.com This modularity allows for the streamlined, combinatorial development of diverse probes for high-throughput screening and mechanistic studies. morressier.comrsc.org For example, the quinoline scaffold has been successfully engineered to create fluorescent probes for applications like live-cell imaging. morressier.com

Strategic Building Block in Ligand Design and Development Studies

In the field of chemical biology and drug discovery, a "building block" is a small, well-characterized molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description perfectly, serving as a strategic building block for the design and synthesis of novel ligands. nbinno.com The quinoline heterocycle is considered a "privileged scaffold," meaning it is capable of binding to multiple biological targets, making it a frequent starting point in ligand development. researchgate.netresearchgate.netnih.gov

The strategic value of this compound in ligand design stems from its specific substitution pattern.

The Quinoline Core : Provides a rigid, aromatic framework that can be appropriately decorated with functional groups to optimize interactions with a target binding site. researchgate.net

The 3-Bromo Substituent : This group serves two main purposes. Firstly, it is a key point for synthetic diversification, allowing chemists to rapidly generate a library of analogs by introducing various substituents through cross-coupling reactions. This is crucial for exploring structure-activity relationships (SAR). nih.govacs.org Secondly, the bromine atom itself can participate in halogen bonding—a non-covalent interaction that is increasingly recognized as important for ligand binding affinity and selectivity. acs.org

The 8-Carboxamide Group : The amide functionality is a common feature in biologically active molecules, capable of acting as both a hydrogen bond donor and acceptor. Its placement at the 8-position directs this potential interaction into a specific vector of chemical space, which can be critical for achieving precise binding within a target's active site. nih.govnih.gov The related quinoline-8-sulfonamide (B86410) scaffold has been successfully used to design enzyme modulators, demonstrating the utility of functional groups at this position. nih.gov

By combining these features, this compound provides a robust and versatile platform for systematically constructing libraries of novel ligands for screening and optimization campaigns, without being limited to a specific biological function at the outset. nih.gov

Future Research Directions and Unexplored Avenues in 3 Bromoquinoline 8 Carboxamide Chemistry

Emerging Methodologies for Highly Selective Functionalization of 3-Bromoquinoline-8-carboxamide

The functionalization of the this compound core is currently reliant on classical reactions targeting the bromine and carboxamide groups. However, the advent of modern synthetic methodologies opens up new possibilities for more precise and diverse modifications.

Future research should focus on the application of transition-metal-catalyzed C–H activation to selectively functionalize the quinoline (B57606) backbone. nih.gov The nitrogen atom of the quinoline ring and the amide group can act as directing groups, potentially enabling regioselective introduction of substituents at positions C2, C4, C5, and C7, which are otherwise difficult to access. acs.org Such strategies would bypass the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives. acsgcipr.org

Furthermore, the development of novel cross-coupling reactions beyond the standard Suzuki, Heck, and Buchwald-Hartwig aminations could greatly expand the accessible chemical space. nih.govnih.gov Decarboxylative couplings, for instance, could utilize carboxylic acids as readily available coupling partners to introduce a wide array of alkyl and aryl groups at the C3 position. rsc.org Similarly, exploring bromine-magnesium exchange reactions could provide access to organometallic intermediates for subsequent reaction with various electrophiles. sigmaaldrich.comchemicalbook.com

| Position | Emerging Methodology | Potential Coupling Partner/Reagent | Anticipated Outcome |

|---|---|---|---|

| C2/C4/C7 | Directed C-H Activation/Functionalization nih.gov | Alkenes, Alkynes, Organoboron reagents | Introduction of diverse carbon-based substituents |

| C3 | Novel Cross-Coupling Reactions (e.g., Decarboxylative) rsc.org | Carboxylic acids, Organosilicon reagents (Hiyama) | Access to a broader range of aryl, heteroaryl, and alkyl groups |

| C5/C7 | Cobalt-catalyzed C-H Allylation researchgate.net | Allylic carbonates | Direct introduction of versatile allyl moieties |

| Amide (N-H) | Copper- or Iron-catalyzed N-Arylation | Aryl boronic acids, Aryl halides | Synthesis of N-aryl derivatives with modified steric and electronic properties |

Potential for this compound in Novel Catalytic System Design and Development

The quinoline scaffold is a well-established component of ligands in organometallic catalysis. nih.gov The 8-carboxamide moiety in this compound is particularly interesting as it can act as a bidentate (N,O) or tridentate chelating ligand for various transition metals. nih.gov The resulting metal complexes have significant, yet largely unexplored, potential in catalysis.

Future investigations should involve the synthesis and characterization of coordination complexes of this compound with catalytically active metals such as palladium, rhodium, iridium, and copper. The electronic properties of the ligand, influenced by the electron-withdrawing bromine atom, could modulate the reactivity and selectivity of the metallic center. These novel complexes could be screened for activity in a range of organic transformations, including cross-coupling reactions, aerobic oxidations, and asymmetric catalysis. rsc.org The rigid quinoline backbone combined with the chelating carboxamide provides a structurally well-defined environment that could be exploited for developing highly selective catalysts.

| Metal Center | Potential Complex Type | Target Catalytic Reaction | Rationale |

|---|---|---|---|

| Palladium (Pd) | Pincer-type or Bidentate Complex | C-H Activation, Aerobic Oxidation rsc.org | The N,O-ligation can stabilize high-oxidation-state Pd intermediates. |

| Rhodium (Rh) / Iridium (Ir) | Tridentate Complex | Asymmetric Hydrogenation, Hydroformylation | The rigid scaffold could provide a chiral environment if the ligand is modified. |

| Copper (Cu) | Bidentate Complex | Atom Transfer Radical Polymerization (ATRP), Click Chemistry | Quinoline-based ligands are known to be effective in copper-catalyzed reactions. |

| Iron (Fe) | Tridentate Complex | Biomimetic Oxidation, C-N Coupling | The N,N,O coordination sphere mimics that of some metalloenzymes. nih.gov |

Integration of this compound Chemistry in Flow Synthesis and Automated Research Platforms

The synthesis of quinoline derivatives often involves multi-step procedures with potentially hazardous reagents or intermediates. rsc.org Continuous flow chemistry offers a promising alternative to traditional batch synthesis, providing enhanced safety, scalability, and process control. vapourtec.comresearchgate.net Future research should aim to adapt the synthesis of this compound and its derivatives to flow reactor systems. researchgate.net This would not only enable safer and more efficient production of the core molecule but also facilitate the rapid synthesis of derivative libraries by integrating sequential reaction and purification steps. organic-chemistry.org

Pairing flow synthesis with automated research platforms could dramatically accelerate the discovery of new molecules with desired properties. chemrxiv.orgresearchgate.net An automated system could perform a series of reactions starting from this compound, varying coupling partners at the C3 position or acylating agents at the amide nitrogen. The resulting library of compounds could then be directly channeled into high-throughput screening (HTS) platforms to evaluate their biological or material properties. nih.govmdpi.com This integrated approach would streamline the entire discovery workflow, from synthesis to screening. chemistryworld.com

| Module | Function | Technology | Potential Outcome |

|---|---|---|---|

| 1: Synthesis Core | Continuous synthesis of this compound | Heated Flow Reactor | On-demand production of the starting material |

| 2: Diversification | Parallel cross-coupling reactions at the C3 position | Automated Liquid Handler and Parallel Reactor Block | A library of C3-aryl/alkyl substituted derivatives |

| 3: Purification | Automated catch-and-release purification | Solid-Phase Extraction (SPE) Cartridges | Array of purified compounds in microtiter plates |

| 4: Analysis & Screening | Characterization and subsequent activity assay | Integrated LC-MS and HTS Plate Reader | Structure-activity relationship (SAR) data nih.gov |

Cross-Disciplinary Research Opportunities with this compound as a Central Moiety

The unique structural and electronic features of this compound make it an attractive central moiety for cross-disciplinary research, particularly in materials science and chemical biology.

In materials science, the rigid, planar quinoline core suggests potential applications in organic electronics. The bromo and carboxamide functionalities serve as handles for polymerization or incorporation into larger conjugated systems, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials could be investigated for applications in sensing, gas storage, or as organic semiconductors. chemscene.com The inherent fluorescence of the quinoline ring could also be tuned through substitution, leading to the development of novel dyes and probes. chemshuttle.com

In chemical biology, the 8-hydroxyquinoline (B1678124) scaffold (structurally related to the 8-carboxamide upon hydrolysis or as a bioisostere) is a well-known metal chelator and has been explored for various biological activities, including as an enzyme inhibitor. nih.govmdpi.com Derivatives of this compound could be designed as probes to study metalloenzymes or as potential therapeutic agents. The bromine atom provides a site for the attachment of reporter tags or other functionalities, while the 8-carboxamide group can coordinate to metal ions within biological systems. nih.gov High-throughput screening of a library of these compounds against various biological targets could uncover new lead compounds for drug discovery. researchgate.net

| Field | Application Area | Key Molecular Features | Research Goal |

|---|---|---|---|

| Materials Science | Organic Electronics / MOFs | Planar aromatic system, reactive handles (Br, CONH2) | Develop novel conductive polymers or porous materials |

| Materials Science | Fluorescent Probes | Quinoline fluorophore, sites for functionalization | Create sensors for metal ions or specific biomolecules |

| Chemical Biology | Enzyme Inhibitors | Metal-chelating 8-carboxamide group | Target metalloenzymes involved in disease pathways nih.gov |

| Medicinal Chemistry | Drug Discovery Scaffold | Versatile core for derivatization, potential for bioactivity nih.gov | Identify new lead compounds for anticancer or antimicrobial agents |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromoquinoline-8-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : this compound (CAS: 1315366-78-9, MW: 252.06) is typically synthesized via bromination of quinoline-8-carboxamide precursors. Key steps include regioselective bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) . Yield optimization requires inert atmospheres (argon/nitrogen) to prevent side reactions. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity (>97%) is confirmed via HPLC and NMR .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural validation combines H/C NMR for bromine-induced deshielding effects at the 3-position and IR spectroscopy to confirm the carboxamide C=O stretch (~1650 cm). Mass spectrometry (ESI-MS or HRMS) verifies molecular ion peaks (m/z 252.06). X-ray crystallography is recommended for absolute configuration determination, particularly when studying stereospecific reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.